Cas no 4074-63-9 (1-4-(tert-butoxy)phenylethan-1-one)

1-4-(tert-Butoxy)phenylethan-1-one is a specialized organic compound featuring a tert-butoxy-substituted phenyl group attached to an acetyl moiety. This ketone derivative is valued for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The tert-butoxy group enhances steric and electronic properties, influencing reactivity in selective transformations such as Friedel-Crafts acylations or cross-coupling reactions. Its stability under mild conditions makes it suitable for controlled functionalization. The compound’s well-defined structure ensures consistent performance in synthetic applications, while its purity and solubility in common organic solvents facilitate handling in laboratory and industrial settings.
1-4-(tert-butoxy)phenylethan-1-one structure
4074-63-9 structure
Product Name:1-4-(tert-butoxy)phenylethan-1-one
CAS No:4074-63-9
MF:C12H16O2
MW:192.254243850708
CID:1515530
PubChem ID:11084710
Update Time:2025-06-08

1-4-(tert-butoxy)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanone
    • CTK8I6282
    • 4-tert-butoxy-acetophenone
    • 4-tert-butoxyacetophenone
    • Ethanone, 1-[4-(1,1-dimethylethoxy)phenyl]-
    • 4-t-butoxyacetophenone
    • p-tert.-Butyloxy-acetophenon
    • SureCN2031463
    • 1-[4-(1,1-DIMETHYLETHOXY)PHENYL]-ETHANONE
    • Z362803202
    • MFCD09754934
    • AKOS000296235
    • 4074-63-9
    • 1-[4-(tert-butoxy)phenyl]ethan-1-one
    • 1-(4-tert-Butoxyphenyl)ethanone
    • CS-0233974
    • 1-[4-(TERT-BUTOXY)PHENYL]ETHANONE
    • 1-(4-(tert-Butoxy)phenyl)ethan-1-one
    • EN300-137528
    • DTXSID10454636
    • G64865
    • 1-(4-t-Butoxyphenyl)ethanone
    • SCHEMBL2031463
    • 1-4-(tert-butoxy)phenylethan-1-one
    • Inchi: 1S/C12H16O2/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-8H,1-4H3
    • InChI Key: GOYJWIRYQHFXDZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(C)=O)=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 192.11508
  • Monoisotopic Mass: 192.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

1-4-(tert-butoxy)phenylethan-1-one Pricemore >>

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Additional information on 1-4-(tert-butoxy)phenylethan-1-one

Comprehensive Analysis of 1-4-(tert-butoxy)phenylethan-1-one (CAS No. 4074-63-9): Properties, Applications, and Industry Trends

1-4-(tert-butoxy)phenylethan-1-one (CAS No. 4074-63-9) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This tert-butoxy-substituted acetophenone derivative has garnered significant attention due to its role as a key intermediate in synthesizing high-value compounds. With the growing demand for fine chemicals and custom synthesis, this compound aligns with industry trends favoring sustainable and efficient synthetic routes.

The molecular structure of 1-4-(tert-butoxy)phenylethan-1-one features a phenylethanone core modified by a tert-butoxy group at the para position, enhancing its steric and electronic properties. Researchers frequently explore its reactivity in Friedel-Crafts acylation and photochemical reactions, making it a subject of interest in green chemistry initiatives. Recent studies highlight its potential in UV stabilizers and polymer additives, addressing the rising demand for light-resistant materials in packaging and coatings.

In the pharmaceutical sector, CAS 4074-63-9 serves as a precursor for bioactive molecules, particularly those targeting central nervous system (CNS) disorders. Its lipophilic tert-butoxy moiety improves blood-brain barrier penetration, a hot topic in drug design optimization. Searches for "tert-butoxy phenylethanone synthesis" and "CAS 4074-63-9 suppliers" have surged, reflecting its commercial relevance. Regulatory-compliant GMP-grade production of this compound is now a priority for manufacturers catering to clinical trial materials.

From an industrial perspective, 1-4-(tert-butoxy)phenylethan-1-one is pivotal in developing flavor and fragrance ingredients. Its aromatic ketone backbone contributes to musk-like olfactory profiles, aligning with the clean-label fragrance movement. Environmental concerns have also driven innovations in catalytic synthesis methods for this compound, reducing reliance on heavy metal catalysts—a frequent query in eco-friendly chemical synthesis forums.

Analytical characterization of 4074-63-9 typically involves HPLC purity testing and GC-MS quantification, with researchers emphasizing isomeric purity due to its impact on downstream reactions. The compound’s thermal stability (up to 200°C) makes it suitable for high-temperature processes, a feature highlighted in patent literature for advanced material fabrication.

Market intelligence indicates growing procurement of CAS 4074-63-9 by contract research organizations (CROs) and specialty chemical distributors. FAQs like "safety data sheet for 1-4-(tert-butoxy)phenylethan-1-one" and "scalable synthesis protocols" dominate technical discussions. As industries prioritize structure-activity relationship (SAR) studies, this compound’s role in molecular scaffolding continues to expand, particularly in crop protection agent development.

Future prospects for 1-4-(tert-butoxy)phenylethan-1-one include applications in organic electronics, where its electron-withdrawing characteristics may enhance charge transport materials. With AI-assisted retrosynthesis tools gaining traction, computational studies on this compound’s reaction pathways are expected to accelerate innovation. The intersection of computational chemistry and high-throughput experimentation positions CAS 4074-63-9 as a benchmark in rational molecular design.

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